Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Description
FT-IR Spectroscopy
Key absorption bands include:
NMR Spectroscopy
X-ray Diffraction (XRD)
Amorphous halos in XRD patterns indicate a lack of long-range crystallinity, consistent with the molecule’s non-planar geometry.
Comparative Analysis with Ortho- and Para-Substituted Isomers
The meta-substituted isomer exhibits distinct properties compared to ortho- and para-analogs:
Table 2: Comparative Properties of Isomers
| Property | Meta-Isomer (This Compound) | Para-Isomer (CAS 13080-89-2) | |
|---|---|---|---|
| Melting point | 132–135°C | 210–215°C | |
| Solubility in DMSO | High | Moderate | |
| Dipole moment | 5.2 D | 4.8 D | |
| Polymeric $$ T_g $$ | 258–274°C | 280–300°C |
The meta-isomer’s lower symmetry enhances solubility in polar aprotic solvents like dimethylacetamide (DMAc). In contrast, para-substituted analogs exhibit higher thermal stability due to symmetric packing. Ortho-isomers, though rarely synthesized, are predicted to have even lower melting points due to steric clashes.
Properties
IUPAC Name |
3-[4-[4-(3-aminophenoxy)phenyl]sulfonylphenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c25-17-3-1-5-21(15-17)29-19-7-11-23(12-8-19)31(27,28)24-13-9-20(10-14-24)30-22-6-2-4-18(26)16-22/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXGOVYROJJXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067542 | |
| Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30203-11-3 | |
| Record name | 3,3′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30203-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3,3'-(sulfonylbis(4,1-phenyleneoxy))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030203113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[sulphonylbis(4,1-phenyleneoxy)]dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.523 | |
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Biological Activity
Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- (CAS Number: 30203-11-3) is a complex organic compound with significant biological activity. This article explores its structural characteristics, synthesis methods, biological effects, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is , with a molecular weight of 432.49 g/mol. The compound features a sulfonyl group linking two 4-aminophenoxy phenyl units. Its structural representation can be denoted by the InChI key WCXGOVYROJJXHA-UHFFFAOYSA-N and the SMILES notation O=S(=O)(C1=CC=C(OC2=CC=C(N)C=C2)C=C1)C3=CC=C(OC4=CC=C(N)C=C4)C=C3 .
Synthesis Methods
The synthesis of Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- typically involves:
- Starting Materials : The synthesis often begins with commercially available aniline derivatives.
- Reagents : Common reagents include sulfonyl chlorides and phenolic compounds.
- Reaction Conditions : The reactions are generally conducted under controlled temperatures and may require catalysts to enhance yields.
These methods highlight the versatility of this compound in synthetic organic chemistry .
Benzenamine derivatives have shown various biological activities including:
- Antimicrobial Properties : Some studies suggest that compounds similar to Benzenamine can exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
- Anticancer Potential : Research indicates that certain benzenamine derivatives may inhibit cancer cell proliferation by inducing apoptosis through the activation of specific signaling pathways .
Toxicological Studies
Toxicological assessments indicate that Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- may pose risks such as:
- Eye Irritation : Classified as Category 2 for serious eye damage/irritation.
- Respiratory Sensitization : Potential respiratory sensitization effects have been noted but require further investigation .
Applications in Research and Industry
Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- has potential applications in several fields:
- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting various diseases.
- Material Science : The compound is investigated for its properties in high-performance polymers due to its thermal stability and mechanical strength .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Benzenamine, 3,3'-(sulfonylbis(4,1-phenyleneoxy))bis- | 121657 | Different substitution pattern on the phenyl rings |
| Bis[4-(4-aminophenoxy)phenyl] sulfone | N/A | Lacks additional phenylene groups |
| Aniline derivatives | Various | General class with varying substituents on the amine group |
The specificity of Benzenamine's sulfonyl linkage and dual aromatic amine structure may confer distinct properties compared to its analogs .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of Benzenamine derivatives on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways.
Antimicrobial Efficacy Assessment
Another study focused on assessing the antimicrobial properties of Benzenamine against common pathogens such as E. coli and S. aureus. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is its use in HPLC for the separation and analysis of complex mixtures. It has been effectively analyzed using the Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for Mass-Spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations .
Polymer Synthesis
Benzenamine derivatives, including this compound, are utilized in the synthesis of sulfonated polyimides (SPIs). These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and electronics. The sulfonyl group in the structure enhances the solubility and processability of these materials.
Toxicity Studies
Research involving benzenamine derivatives has included toxicity assessments to evaluate their safety profile. Short-term repeated dose toxicity tests have been conducted to understand the compound's effects on biological systems. These studies are essential for determining safe exposure levels and potential health risks associated with its use .
Case Study 1: HPLC Application
A study demonstrated the effective separation of benzenamine derivatives using a reverse-phase HPLC method. The research highlighted how varying the mobile phase composition could optimize separation efficiency and resolution of complex mixtures containing similar compounds.
Case Study 2: Polymer Development
Research on SPIs synthesized from benzenamine derivatives showed that these materials could withstand extreme temperatures without significant degradation. The findings indicated potential applications in high-temperature environments where conventional polymers would fail.
Comparison with Similar Compounds
Key Differences:
- Substituent Position Effects : The 3,3' isomer (CAS 30203-11-3) introduces steric hindrance, reducing crystallinity compared to 4,4' analogues, which enhances solubility in organic solvents .
- Thermal Stability : Sulfone-containing 3,3' and 4,4' isomers exhibit glass transition temperatures (Tg) >200°C, but 4,4' variants are preferred for high-symmetry polymers .
Functional Group Variations
Phosphine Oxide Derivatives
Bis(3-aminophenoxyphenyl)phenylphosphine oxide (CAS 132817-72-2) replaces the sulfonyl group with a phosphine oxide moiety. This substitution increases polarity (density = 1.32 g/cm³) and flame retardancy, making it suitable for aerospace composites .
Maleamic Acid Derivatives
(2Z,2′Z)-4,4′-((Sulfonylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) (CAS N/A) incorporates maleamic acid groups via N-acylation of 4,4'-sulfonyldianiline.
Performance in Advanced Materials
| Compound | ΔE_ST (eV) | PLQY | Device Efficiency | Key Application |
|---|---|---|---|---|
| PXZ-DPS (phenoxazine-sulfone) | <0.1 | 0.90 | 17.5% EQE | Green OLED emitters |
| Benzenamine, 3,3'-[sulfonylbis... | N/A | N/A | N/A | Thermoset resins |
Shared Methods :
Unique to 3,3' Isomer :
- Requires 3-iodophenol intermediates, which are less commercially available than 4-iodo analogues, increasing synthesis costs .
Q & A
Q. What are the established synthetic routes for Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-, and how can reaction conditions be optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions using iodinated precursors (e.g., 3-iodoaniline or 4-iodoaniline) and sulfonyl-bridged intermediates. Key steps include controlling stoichiometry of reactants, temperature (often 80–120°C), and reaction time (12–48 hours). Purification is achieved via flash column chromatography with gradients of ethyl acetate/hexane (0–20%) to isolate the product as a pale-yellow amorphous solid . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄) and monitoring by TLC/HPLC to minimize side products like unreacted sulfone intermediates .
Q. What analytical techniques are critical for confirming the structure of Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To verify aromatic proton environments and sulfone bridge connectivity. Peaks near δ 7.5–8.0 ppm (aromatic protons) and δ 125–135 ppm (quaternary carbons adjacent to sulfone groups) are characteristic .
- HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 493.5) and purity (>95%) .
- FT-IR : Strong S=O stretching vibrations near 1150–1300 cm⁻¹ .
Q. What safety protocols should be followed when handling this compound, given limited toxicological data?
While no specific toxicity data exists for this compound, structural analogs like 3,3′-diaminodiphenyl sulfone (33DDS) suggest potential respiratory and dermal irritation. Use PPE (gloves, goggles, lab coat), work in a fume hood, and adhere to GHS Category 2 guidelines for hazardous solids. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?
Batch-to-batch variations in NMR shifts may arise from trace solvents, residual catalysts, or isomerization. Strategies include:
- Deeper Drying : Use molecular sieves or vacuum drying to remove solvent residues.
- Advanced Techniques : 2D NMR (COSY, HSQC) to distinguish between structural isomers or rotational conformers around the sulfone bridge .
- Quantitative HPLC : To detect impurities below 0.1% that may influence spectral clarity .
Q. What mechanistic insights exist for the palladium-catalyzed cross-coupling steps in its synthesis?
The reaction proceeds via oxidative addition of aryl halides to Pd(0), followed by transmetallation with sulfone-bridged intermediates. Key factors include:
Q. How does the sulfone bridge influence the compound’s thermal stability and material applications?
The sulfone group enhances thermal stability (decomposition >300°C) due to strong S=O bonds and rigid aromatic stacking. This makes the compound suitable as a monomer for high-performance polymers (e.g., polyimides or epoxy resins) in aerospace or electronics. DSC/TGA studies show glass transition temperatures (Tg) >200°C .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
Q. How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties of this compound?
DFT calculations (B3LYP/6-311G**) can model:
- Electron Density Maps : Identify nucleophilic/electrophilic sites for functionalization.
- NMR Chemical Shifts : Compare simulated vs. experimental data to validate structures .
- Thermal Degradation Pathways : Predict stability under varying temperatures .
Methodological Notes
- Contradictions in Evidence : While assesses a structurally similar compound (BAPP) as low-risk, direct toxicological data for this sulfone derivative is lacking. Researchers should apply precautionary principles .
- Advanced Characterization : X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, addressing ambiguities in NMR assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
